(1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate
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Overview
Description
(1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate is an organic compound that belongs to the class of brominated tetrahydrochrysenes This compound is characterized by the presence of an acetyloxy group and a bromine atom attached to a tetrahydrochrysen framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate typically involves multi-step organic reactions. One common method includes the bromination of tetrahydrochrysen followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The acetylation step involves the reaction of the brominated intermediate with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrogenated tetrahydrochrysen derivatives.
Scientific Research Applications
(1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate involves its interaction with specific molecular targets and pathways. The bromine atom and acetyloxy group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(1-Acetyloxy-4-chloro-1,2,3,4-tetrahydrochrysen-2-yl) acetate: Similar structure but with a chlorine atom instead of bromine.
(1-Acetyloxy-4-fluoro-1,2,3,4-tetrahydrochrysen-2-yl) acetate: Similar structure but with a fluorine atom instead of bromine.
(1-Acetyloxy-4-iodo-1,2,3,4-tetrahydrochrysen-2-yl) acetate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1-Acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs
Properties
CAS No. |
80409-34-3 |
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Molecular Formula |
C22H19BrO4 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
(1-acetyloxy-4-bromo-1,2,3,4-tetrahydrochrysen-2-yl) acetate |
InChI |
InChI=1S/C22H19BrO4/c1-12(24)26-20-11-19(23)21-17-8-7-14-5-3-4-6-15(14)16(17)9-10-18(21)22(20)27-13(2)25/h3-10,19-20,22H,11H2,1-2H3 |
InChI Key |
OHZLSAOJZRQXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(C2=C(C1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43)Br |
Origin of Product |
United States |
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